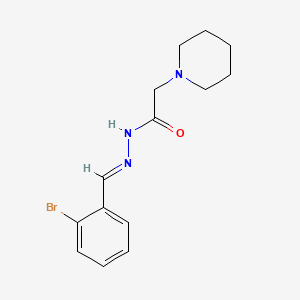![molecular formula C17H16N4S B5607628 4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607628.png)
4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazole derivatives are an essential class of heterocyclic compounds featuring a 1,2,4-triazole ring. They exhibit a wide range of biological activities and are of great interest in medicinal chemistry and material science. The compound "4-[(3-methylbenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol" is synthesized through multi-step reactions, involving the formation of a triazole ring followed by functionalization with specific substituents to achieve the desired chemical structure.
Synthesis Analysis
The synthesis involves a multi-step process starting from 4-amino benzoic acid, which is esterified and then refluxed with hydrazine hydrate to produce 4-aminobenzoic acid hydrazide. This intermediate is further reacted with ethanolic KOH and carbon disulfide, followed by refluxing with hydrazine hydrate to produce the core 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol structure. Subsequent treatment with aromatic aldehydes leads to the formation of the target compound (Rajurkar, Deshmukh, & Sonawane, 2016).
Molecular Structure Analysis
The molecular structure is characterized by spectroscopic methods, including FT-IR, 1H-NMR, and GC-mass spectroscopy. The presence of the triazole ring and the specific substituents confer the compound its unique properties and potential biological activities. The structure exhibits planarity and conjugation, contributing to its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Triazole derivatives, including the compound , can undergo various chemical reactions, such as aminomethylation and cyanoethylation, primarily at the nitrogen atoms of the triazole ring. These reactions enable further functionalization and the synthesis of novel derivatives with potential biological activities (Hakobyan et al., 2017).
properties
IUPAC Name |
3-(2-methylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-12-6-5-8-14(10-12)11-18-21-16(19-20-17(21)22)15-9-4-3-7-13(15)2/h3-11H,1-2H3,(H,20,22)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFXGQJBFLSHBG-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(methylthio)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5607550.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2,5-dimethylphenyl)acetyl]piperidine](/img/structure/B5607561.png)
![2-{5-[(4-chloro-2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5607569.png)
![2-fluoro-6-[3-(2-methoxyphenoxy)propyl]benzamide](/img/structure/B5607575.png)

![4-[(cyclopentylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5607587.png)
![N-(4-methylphenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5607601.png)
![2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5607609.png)
![methyl 4-ethyl-2-{[3-(4-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5607614.png)
![[methyl(2-morpholin-4-ylethyl)amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5607621.png)
![N-((3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5607633.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5607641.png)
![3-(3-hydroxy-3-methylbutyl)-N-{[2-(1H-1,2,4-triazol-1-yl)-3-pyridinyl]methyl}benzamide](/img/structure/B5607653.png)